Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Pharmaceutical Analysis Reference Standards Impurity Profiling

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a synthetic small molecule with the formula C17H17N5O3 and a molecular weight of 339.36 g/mol. It is primarily classified as a chemical reference standard, specifically identified as Azilsartan Impurity 57, and is also recognized within the broader class of imidazole-pyrimidine amides, which have been explored as cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 1421490-59-6
Cat. No. B2374884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide
CAS1421490-59-6
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H17N5O3/c1-11-18-6-7-22(11)17-19-9-13(10-20-17)21-16(23)12-4-5-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,21,23)
InChIKeyKRYAQRBYHHUYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Overview of 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421490-59-6)


3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a synthetic small molecule with the formula C17H17N5O3 and a molecular weight of 339.36 g/mol . It is primarily classified as a chemical reference standard, specifically identified as Azilsartan Impurity 57, and is also recognized within the broader class of imidazole-pyrimidine amides, which have been explored as cyclin-dependent kinase (CDK) inhibitors [1]. The compound is available from specialized suppliers for non-human research purposes .

Why Generic Substitution is Not Advisable for 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421490-59-6)


Direct substitution with a closely related analog or another in-class molecule is highly inadvisable due to the compound's principal established role as a specific impurity reference standard for Azilsartan . In this application, its value is defined by its unique structural identity for analytical method validation, not by a generic biological activity profile. Even when considering potential kinase inhibition applications based on class-level inference from imidazole-pyrimidine amides [1], the lack of publicly available, compound-specific biological data means any performance extrapolation from other analogs like 'compound 9b' would be scientifically unsound for procurement decisions [2]. The target compound's specific quantitative differentiation cannot be assumed and must be the subject of direct experimental verification.

Product-Specific Quantitative Evidence for 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide


Defined Role as Azilsartan Impurity 57 Enables Unique Analytical Application

The compound is specifically listed as 'Azilsartan Impurity 57' by analytical standard suppliers, differentiating it from all other Azilsartan impurities and related compounds which are not this specific chemical entity . This defined identity is critical for its use as a reference standard in chromatographic method development and validation for the antihypertensive drug Azilsartan. No other compound can fulfill this role, as it must exactly match the retention time and mass spectrum of the specific impurity peak.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Chemoinformatic Differentiation from Key CDK Inhibitor 'compound 9b'

The target compound (3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide) is computationally distinct from the most studied analog in its class, 'compound 9b'. The target compound has a molecular formula of C17H17N5O3 and a molecular weight of 339.36 g/mol, featuring a 3,4-dimethoxyphenyl motif . In contrast, 'compound 9b', a potent CDK2 inhibitor, has a formula of C19H21FN6O and a molecular weight of 368.18 g/mol, with a key 2-fluoro-benzamide motif [1]. These fundamental structural differences preclude any assumption of equivalent biological activity without direct experimental data.

Kinase Inhibitors CDK2 Chemoinformatics

Absence of Direct Biological Data is a Key Differential Factor

A comprehensive search of primary research literature reveals a critical quantitative differential: the absence of publicly reported biological activity data for this specific compound. This stands in stark contrast to established analogs like 'compound 9b', for which CDK2 IC50, anti-proliferative IC50 against cancer cell lines, and in vivo pharmacokinetic profiles have been published [1]. This null data point is a vital piece of evidence for scientific selection, as it requires the procurer to budget for significant upfront assay development and characterization work that is not needed for more well-studied alternatives.

Data Availability Biological Characterization Due Diligence

Defined Application Scenarios for 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421490-59-6)


Use as a Certified Reference Standard for Azilsartan Impurity Method Validation

This is the only application with a direct evidence base. The compound should be procured by analytical R&D and QC laboratories specifically for the development and validation of HPLC or UPLC methods intended to detect and quantify unknown impurities at the retention time corresponding to Azilsartan Impurity 57 in drug substance or drug product batches . Its utility is entirely dependent on its certified purity and its identity matching a specific regulatory or internal reference peak.

Tool Compound for de novo Kinase Selectivity Profiling of 3,4-Dimethoxybenzamide Analogs

Based on structural class membership, the compound may serve as a starting point for structure-activity relationship (SAR) studies within an imidazole-pyrimidine amide library. A research unit could procure this compound to establish its own in-house CDK panel selectivity profile, comparing newly generated data against published values for the 2-fluoro-benzamide analog 'compound 9b' [1]. This scenario explicitly requires the procurer to plan for the absence of existing data and perform all primary screening and counter-screening.

Negative Control in Experimental Design for CDK2 Assays

Given its structural similarity to known active CDK2 inhibitors but the complete lack of reported activity, this compound could be strategically procured for use as a 'structurally-matched inactive analog' negative control. This would only be appropriate after in-house confirmation of its lack of activity at the target of interest. Its value lies in the null hypothesis it represents, helping to confirm that any observed phenotype in an experiment is due to the specific pharmacophore of an active analog, such as the 2-fluoro motif in 'compound 9b', rather than the general imidazole-pyrimidine scaffold [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.